molecular formula C13H14O3 B8425210 (+/-)1-(2-Furyl)-1-(2-methoxyphenyl)ethanol

(+/-)1-(2-Furyl)-1-(2-methoxyphenyl)ethanol

Cat. No. B8425210
M. Wt: 218.25 g/mol
InChI Key: IVKJPXCOIUBBDF-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

(±)1-(2-Furyl)-1-(2-methoxyphenyl)ethanol (b.p. 115°-118° C./0.15 mm.Hg; m.p. 64°-66° C.) was prepared by the procedure hereinbefore described in (i) for the preparation of (±) 2-α-hydroxybenzylfuran but replacing the furfuraldehyde by 2-acetylfuran [described by Levine et al, J.A.C.S. 71, 1208,(1949)] and the bromobenzene by 2-methoxybromobenzene.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC(C1OC=CC=1)C1C=CC=CC=1.[C:14]([C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)(=[O:16])[CH3:15].BrC1C=CC=CC=1.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1Br>>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:14]([C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=1[O:30][CH3:29])([OH:16])[CH3:15]

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C1=CC=CC=C1)C=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C)(O)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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